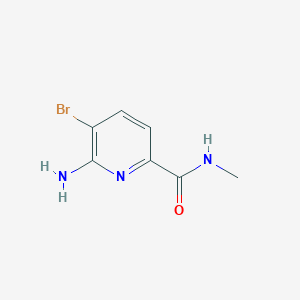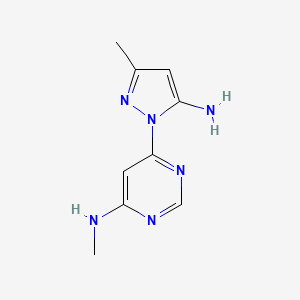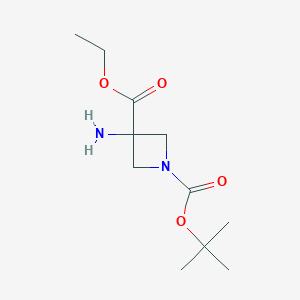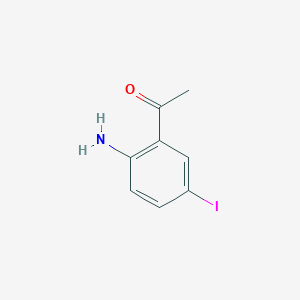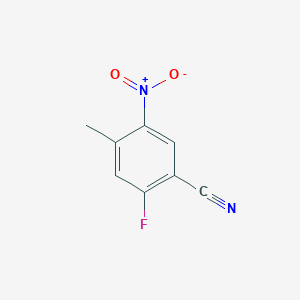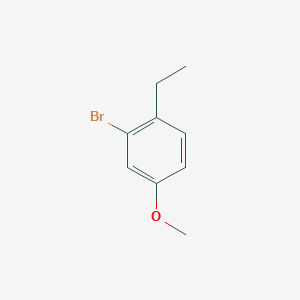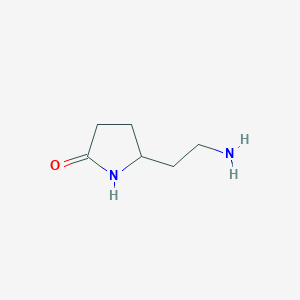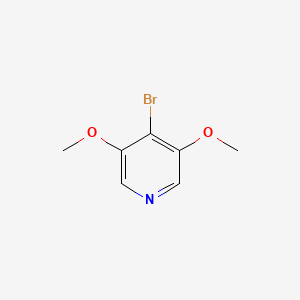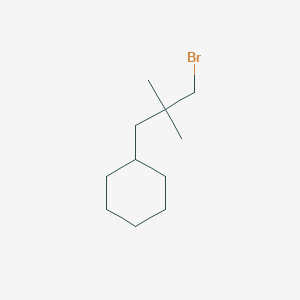
(3-Bromo-2,2-dimethylpropyl)cyclohexane
Übersicht
Beschreibung
“(3-Bromo-2,2-dimethylpropyl)cyclohexane” is a cyclohexane derivative with a bromine atom substituted in its structure. It has a CAS Number of 1856525-48-8 and a molecular weight of 233.19 .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2,2-dimethylpropyl)cyclohexane” is represented by the InChI code: 1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 . This indicates that the molecule consists of a cyclohexane ring with a 3-bromo-2,2-dimethylpropyl group attached to it.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Cyclization
Microwave-assisted cyclization under mildly basic conditions utilizes aryl 2-bromo compounds, including those similar to "(3-Bromo-2,2-dimethylpropyl)cyclohexane," for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method, highlighted in the synthesis of chromenones and tetrahydrochromenones, represents a significant application in organic synthesis, offering a quick, efficient route to complex heterocyclic structures (Dao et al., 2018).
Facile Synthesis of Furan Derivatives
The base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, as a proxy for the reactivity of brominated cyclohexane derivatives, efficiently synthesize methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans. This showcases the potential of bromo-substituted compounds in constructing cyclopropane derivatives and furans, which are crucial in medicinal chemistry and material science (Xu et al., 2006).
Crossed [2+2] Cycloaddition Reactions
The crossed [2+2] cycloaddition involving bromo-substituted cyclopropenes, similar in reactivity to brominated cyclohexanes, underlines the versatility of these compounds in generating complex cycloadducts. This reaction pathway is instrumental in synthesizing novel organic frameworks, highlighting the utility of brominated cyclohexane derivatives in advanced synthetic chemistry (Lee et al., 2009).
Enol Lactone Synthesis
A Michael addition/cyclization sequence demonstrates the synthetic utility of bromo-substituted compounds in enol lactone synthesis. This application is crucial for pharmaceutical synthesis, where enol lactones serve as key intermediates or end products in various therapeutic agents (Itoh & Kanemasa, 2003).
Crystal and Molecular Docking Studies
Research involving the crystal structure analysis and molecular docking of cyclohexane derivatives provides insights into their potential pharmaceutical applications, particularly in the development of anticancer agents. These studies demonstrate the biological relevance and potential therapeutic applications of brominated cyclohexane derivatives (Kokila et al., 2017).
Eigenschaften
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZIEQZCUQIIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,2-dimethylpropyl)cyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



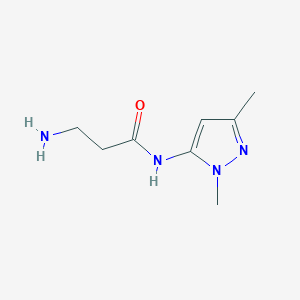
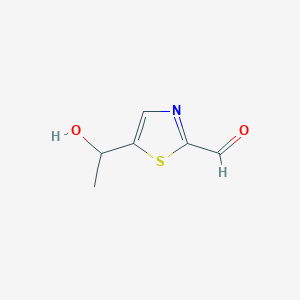
![7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1528424.png)

![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
